N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
CAS No.: 1005616-21-6
Cat. No.: VC9933369
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005616-21-6 |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O4/c1-14-3-5-18(15(2)11-14)28-13-24-8-7-17(23-24)21(25)22-16-4-6-19-20(12-16)27-10-9-26-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | YTWWNTSQFIJTMS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure comprises three distinct regions:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 1-position by a [(2,4-dimethylphenoxy)methyl] group and at the 3-position by a carboxamide moiety .
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Benzodioxan Substituent: A 2,3-dihydro-1,4-benzodioxin group attached via the carboxamide’s nitrogen, contributing electron-rich aromaticity and potential metabolic stability .
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Phenoxymethyl Side Chain: A 2,4-dimethylphenoxy moiety linked via a methylene bridge, introducing steric bulk and lipophilicity that may influence receptor binding .
Table 1: Key Molecular Descriptors
The benzodioxan moiety’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, while the 2,4-dimethylphenoxy group enhances membrane permeability .
Synthetic Pathways and Optimization Strategies
While no explicit synthesis for this compound is documented, its assembly likely follows established pyrazole-carboxamide methodologies :
Pyrazole Core Formation
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Cyclocondensation: Reacting 1,3-diketones with hydrazines under catalytic conditions (e.g., nano-ZnO) yields 1,3,5-trisubstituted pyrazoles . For example, ethyl acetoacetate and phenylhydrazine form 1,3,5-substituted pyrazoles in >90% yields .
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1,3-Dipolar Cycloaddition: Diazocarbonyl compounds (e.g., ethyl diazoacetate) reacting with acetylenes or nitrilimines generate pyrazole rings with regioselectivity . Copper triflate catalysts improve yields to ~85% in such reactions .
Carboxamide Incorporation
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Coupling Reactions: Activating the pyrazole-3-carboxylic acid derivative (e.g., via HATU/DMAP) enables amide bond formation with 2,3-dihydro-1,4-benzodioxin-6-amine .
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Side Chain Introduction: Alkylation of the pyrazole’s 1-position with (2,4-dimethylphenoxy)methyl chloride under basic conditions (K₂CO₃, DMF) installs the phenoxymethyl group .
Table 2: Hypothetical Synthesis Conditions
Challenges and Future Directions
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Stereochemical Control: The phenoxymethyl group’s chirality (if present) requires asymmetric synthesis techniques .
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Metabolic Stability: Benzodioxan rings are prone to oxidative cleavage; introducing electron-withdrawing groups could mitigate this .
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Selectivity Optimization: Molecular docking studies against off-targets (e.g., COX-1) are needed to refine specificity .
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